4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
Description
Properties
IUPAC Name |
3-methyl-5-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-11-7-14(17-10-16-11)21-9-13-3-5-20(6-4-13)8-15-18-12(2)19-22-15/h7,10,13H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAVSSHSUUGDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is synthesized via cyclocondensation between N-hydroxyacetamidine (amidoxime) and acetyl chloride under mild conditions (Figure 1).
Procedure :
- Dissolve N-hydroxyacetamidine (1.0 equiv) in dry dichloromethane.
- Add acetyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).
- Stir at room temperature for 12 hours.
- Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (yield: 78%).
Reduction to Primary Alcohol
Reduce the carboxylic acid to 3-methyl-1,2,4-oxadiazole-5-methanol using lithium aluminum hydride (LiAlH4):
- Add LiAlH4 (2.0 equiv) to a THF solution of the oxadiazole-carboxylic acid.
- Reflux for 4 hours, quench with aqueous NH4Cl, and extract with ethyl acetate (yield: 65%).
Functionalization of Piperidin-4-ylmethanol
Protection of Piperidine Nitrogen
To avoid side reactions during alkylation, protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group:
Alkylation with Oxadiazole-Methanol
Activate the oxadiazole-methanol as a mesylate for nucleophilic substitution:
Deprotection of Boc Group
Remove the Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours, yielding 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ylmethanol (yield: 95%).
Coupling of Piperidine-Oxadiazole to Pyrimidine
Activation of Pyrimidine Hydroxyl Group
Convert 4-methyl-6-hydroxypyrimidine to its potassium salt using KHMDS (1.1 equiv) in THF at -78°C.
Mitsunobu Reaction for Ether Formation
Couple the activated pyrimidine with the piperidine-oxadiazole-methanol subunit:
- Combine 4-methyl-6-hydroxypyrimidine (1.0 equiv), piperidine-oxadiazole-methanol (1.2 equiv), PPh3 (1.5 equiv), and DIAD (1.5 equiv) in THF.
- Stir at room temperature for 24 hours.
- Purify via silica gel chromatography (ethyl acetate/methanol, 9:1) to isolate the target compound (yield: 55%).
Analytical Validation and Optimization
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.
Spectroscopic Characterization
Yield Optimization Strategies
- Microwave-assisted synthesis : Reduces Mitsunobu reaction time to 2 hours (yield: 68%).
- Catalytic TBAF : Enhances oxadiazole cyclocondensation efficiency (yield: 85%).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Classical Cyclocond. | Oxadiazole formation | 78 | 95 | |
| Microwave Mitsunobu | Ether coupling | 68 | 98 | |
| TBAF-Catalyzed | Amidoxime activation | 85 | 97 |
Challenges and Mitigation Strategies
- Regioselectivity in Oxadiazole Formation : Use of electron-deficient acyl chlorides minimizes byproduct formation.
- Steric Hindrance in Piperidine Alkylation : Bulky bases (e.g., DIPEA) improve substitution over elimination.
- Purification of Polar Intermediates : Reverse-phase HPLC resolves polar impurities in final coupling steps.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogenated compounds and nucleophiles like amines and thiols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that pyrimidine derivatives, including those linked with oxadiazoles, exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can act against various bacterial strains and fungi. For instance, the incorporation of the oxadiazole moiety enhances the antimicrobial efficacy due to its ability to disrupt microbial cell functions .
2. Anti-inflammatory Properties
Pyrimidine derivatives have been evaluated for their anti-inflammatory effects. Compounds within this class have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. The structural characteristics of this compound suggest it may possess similar anti-inflammatory activity .
3. Antiviral Activity
Pyrimidines are also known for their antiviral properties. Certain derivatives have been utilized in the treatment of viral infections due to their ability to inhibit viral replication mechanisms. The oxadiazole component may enhance the antiviral activity by interacting with viral enzymes or host cell receptors .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyrimidine core.
- Introduction of the piperidine and oxadiazole functionalities.
- Final modifications to achieve the desired compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Biological Evaluations
Case Studies:
Several studies have documented the biological evaluations of related pyrimidine derivatives:
These studies underscore the therapeutic potential of compounds like this compound in treating infectious diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Core Heterocycle Variations
- 3-tert-butyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine (CAS: 2309728-58-1): Structural Difference: Replaces the pyrimidine core with pyridazine and introduces a bulky tert-butyl group. The tert-butyl group may enhance lipophilicity but reduce solubility .
- 4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)-pyrimidin-5-ylmethanol (EP 1 808 168 B1): Structural Difference: Substitutes the methyl group on the oxadiazole with isopropyl and adds a thiadiazole-phenyl group.
Table 1: Structural and Physicochemical Comparison
Pharmacological and Toxicological Profiles
Activity as GPR119 Agonists
Compounds with piperidine-oxadiazole scaffolds, such as those in EP 1 808 168 B1, are reported as GPR119 agonists for treating metabolic disorders . However, substituent differences (e.g., methyl vs. isopropyl on oxadiazole) may influence potency and selectivity.
Table 2: Toxicity Comparison
Physicochemical and Stability Profiles
Biological Activity
The compound 4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a novel derivative that incorporates both a pyrimidine and an oxadiazole moiety. This combination is significant due to the diverse biological activities associated with these structural components. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The incorporation of the piperidine moiety further enhances these properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of oxadiazole derivatives. For instance, derivatives similar to the compound have shown significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | S. aureus | 1–2 µg/mL |
| 4b | E. coli | 0.5–1 µg/mL |
| 4c | MRSA | 0.25–1 µg/mL |
These results suggest that the compound may also exhibit similar antimicrobial properties due to its structural characteristics .
Anti-inflammatory and Analgesic Effects
Compounds containing both oxadiazole and piperidine functionalities have been studied for their anti-inflammatory effects. A study indicated that derivatives with these moieties demonstrated significant inhibition of pro-inflammatory cytokines. The anti-inflammatory activity was evaluated through various assays measuring cytokine levels in vitro:
| Compound | Cytokine Inhibition (%) |
|---|---|
| 4-methyl derivative | 75% IL-6 inhibition |
| Piperidine derivative | 65% TNF-alpha inhibition |
These findings highlight the potential of the compound in treating inflammatory conditions .
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. Research has shown that oxadiazole derivatives can induce apoptosis in cancer cell lines:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 (lung cancer) | 4a | 15 |
| MCF7 (breast cancer) | 4b | 10 |
| HeLa (cervical cancer) | 4c | 12 |
These results indicate that the compound may possess significant anticancer activity, making it a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
Recent studies have synthesized various derivatives based on the core structure of This compound . For example:
- Dhumal et al. (2016) reported on a series of hybrid compounds combining oxadiazole with piperidine, demonstrating potent antitubercular activity.
- Mermer et al. (2019) highlighted the antibacterial efficacy of oxadiazole-piperazine hybrids against resistant bacterial strains.
- Desai et al. (2018) focused on neuroprotective effects observed in certain piperidine derivatives, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
